1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine
Overview
Description
The compound “1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The quinoline group is bonded to a pyrazole group, another organic compound with the formula C3H4N2, through a methylene bridge .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides has been described . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various analytical techniques. For example, the structure of quinolin-8-yl 4-chlorobenzoate was fully characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under microwave irradiation has been developed . In this reaction, benzoyl peroxide (BPO) promotes the CDC of N-(quinolin-8-yl)amides with acetone/acetonitrile to generate the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound quinolin-8-yl 4-chlorobenzoate was found to have interesting properties. X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Scientific Research Applications
Immune Response Modulation
1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine, a derivative of quinoline, has been associated with immune response modulation. A class of non-nucleoside imidazoquinolinamines, which includes this compound, has been known to activate the immune system through localized induction of cytokines such as IFN-α, -β, and several interleukins. This induction has been linked to immunoregulatory, antiviral, antiproliferative, and antitumor activities, providing a basis to consider these compounds as innovative agents for treating various cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).
Antitumoral Properties
Quinoxaline derivatives, a class to which 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine belongs, have been investigated for their antitumoral properties. These compounds have been studied as catalysts' ligands, and their formation can be induced by condensing ortho-diamines with 1,2-diketones, among other methods. The derivatives formed through these reactions are believed to possess antitumoral properties, which supports the potential of quinoxaline and its analogs in cancer treatment applications (Pareek & Kishor, 2015).
Corrosion Inhibition
Quinoline derivatives, including 1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine, have shown promise as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which allows them to adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding. This property underlines their potential in the field of corrosion inhibition, protecting materials from degradation (Verma, Quraishi, & Ebenso, 2020).
Safety And Hazards
Future Directions
The future directions of research on similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, isoquinolones, which are structurally related to quinolin-8-ylmethyl-1H-pyrazol-3-amine, have been found to have versatile biological and physiological activities, suggesting potential applications in pharmaceuticals .
properties
IUPAC Name |
1-(quinolin-8-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-12-6-8-17(16-12)9-11-4-1-3-10-5-2-7-15-13(10)11/h1-8H,9H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLZPDVOZLLVCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN3C=CC(=N3)N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(quinolin-8-ylmethyl)-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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